Superior Phase 3 Efficacy vs. Tildacerfont
Crinecerfont demonstrated robust and statistically significant efficacy in its Phase 3 CAHtalyst program, whereas the competing CRF1 antagonist tildacerfont failed to show convincing results in its Phase 3 trials (CAHmelia-204 and CAHptain-205), which were prematurely terminated [1]. A systematic review and meta-analysis further confirms that crinecerfont demonstrated greater efficacy compared to tildacerfont for reductions in 17-OHP and androstenedione in Phase 2 trials [2].
| Evidence Dimension | Phase 3 Clinical Trial Outcome / Regulatory Status |
|---|---|
| Target Compound Data | Phase 3 CAHtalyst trials met primary endpoints; FDA approved December 2024 |
| Comparator Or Baseline | Tildacerfont: Phase 3 CAHmelia-204 and CAHptain-205 trials terminated early for lack of convincing efficacy; not approved |
| Quantified Difference | Crinecerfont: Positive Phase 3 outcome and FDA approval; Tildacerfont: Negative/discontinued Phase 3 program |
| Conditions | Phase 3 randomized controlled trials in adult and pediatric classic CAH populations |
Why This Matters
This difference in regulatory and clinical development outcomes directly impacts the viability and risk profile for research and therapeutic application, as crinecerfont represents a validated and approved agent while tildacerfont does not.
- [1] Castinetti F. CRF1 and ACTH antagonists in patients with classic 21-hydroxylase deficiency. Ann Endocrinol (Paris). 2024;85(5):347. doi:10.1016/j.ando.2024.08.010. View Source
- [2] Majeed MW, Finnegan E, Gallo Ruelas M, et al. CRF1 receptor antagonists in congenital adrenal hyperplasia: A systematic review and meta-analysis of phase 2 open-label and phase 3 clinical trials. Endocr Metab Sci. 2025;18:100033. doi:10.1016/j.endmts.2025.100033. View Source
